![molecular formula C16H19N3O4 B4542066 ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4542066.png)
ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate involves complex reactions that yield various optical isomers and derivatives. These processes often employ optically active diols and other specific reagents to prepare potent calcium antagonists and other biologically active molecules. Techniques such as proton nuclear magnetic resonance investigations are crucial for understanding the conformational aspects of these compounds during synthesis (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
Studies on molecular structure focus on the crystalline forms and hydrogen-bonding networks of related compounds. For example, organic crystal engineering efforts have led to the synthesis of 1,4-piperazine-2,5-diones from related ethyl carboxylate precursors, revealing polymorphic crystalline forms through single-crystal X-ray analysis. These findings help to understand the molecule's conformation and association in both solid-state and solution (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).
Chemical Reactions and Properties
Chemical reactions involving ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate derivatives can lead to the formation of various bioactive molecules. These reactions often involve interactions with secondary amines, yielding products with different substituents depending on the reactants used. Such reactions are crucial for generating molecules with specific pharmacological activities (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential uses in medicine, particularly as an intermediate in the synthesis of drugs like Amlodipine Besilate . More research is also needed to fully understand its mechanism of action and its potential effects on the human body .
Mechanism of Action
Target of Action
The primary target of this compound is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
It is known to interact with its target, the macrophage metalloelastase, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration processes.
properties
IUPAC Name |
ethyl 4-[(1,3-dioxoisoindol-2-yl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-16(22)18-9-7-17(8-10-18)11-19-14(20)12-5-3-4-6-13(12)15(19)21/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDNJHUODCPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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